3-Ethylbenzonitrile
Overview
Description
3-Ethylbenzonitrile is a chemical compound that belongs to the group of benzonitrile derivatives. It has a molecular weight of 131.18 and its IUPAC name is 3-ethylbenzonitrile .
Synthesis Analysis
While specific synthesis methods for 3-Ethylbenzonitrile were not found in the search results, benzonitrile derivatives can generally be synthesized from benzene . More detailed information may be available in specialized chemistry literature or databases.Molecular Structure Analysis
The InChI code for 3-Ethylbenzonitrile is1S/C9H9N/c1-2-8-4-3-5-9(6-8)7-10/h3-6H,2H2,1H3
. This indicates that the molecule consists of a benzene ring with a nitrile (CN) group attached to one carbon and an ethyl group (C2H5) attached to a neighboring carbon. Physical And Chemical Properties Analysis
3-Ethylbenzonitrile is a liquid at room temperature . It has a density of approximately 1.0 g/cm³ . The boiling point is 215.8±9.0 °C at 760 mmHg . The vapor pressure is 0.1±0.4 mmHg at 25°C .Scientific Research Applications
However, benzonitriles, the class of organic compounds to which 3-Ethylbenzonitrile belongs, are often used in the synthesis of other organic compounds, including pharmaceuticals, dyes, and agrochemicals. They can also serve as solvents or intermediates in various chemical reactions.
Pharmaceuticals
Benzonitriles can be used as precursors in the synthesis of pharmaceutical compounds. They can react with amines to afford N-substituted benzamides after hydrolysis .
Dyes
Benzonitriles can also be used in the production of dyes. The nitrile group (-CN) can undergo various reactions to produce a wide range of compounds with different colors .
Agrochemicals
Some benzonitriles are used in the production of agrochemicals. These compounds can be designed to have specific properties that make them useful in agriculture, such as pest resistance .
Solvents
Benzonitriles can serve as solvents in various chemical reactions. Their ability to dissolve a wide range of substances makes them useful in this role .
Chemical Intermediates
Benzonitriles can act as intermediates in various chemical reactions. They can be used to produce other compounds, such as diphenylmethanimine, via reaction with phenylmagnesium bromide followed by methanolysis .
Coordination Complexes
Benzonitrile forms coordination complexes with transition metals that are both soluble in organic solvents and conveniently labile. One example is PdCl2(PhCN)2. The benzonitrile ligands are readily displaced by stronger ligands, making benzonitrile complexes useful synthetic intermediates .
Resin Precursor
Benzonitrile is mainly used as a precursor to the resin benzoguanamine .
Laboratory Uses
Benzonitrile is a useful solvent and a versatile precursor to many derivatives . It reacts with amines to afford N-substituted benzamides after hydrolysis .
Synthetic Intermediates
Benzonitrile forms coordination complexes with transition metals that are both soluble in organic solvents and conveniently labile . One example is PdCl2(PhCN)2. The benzonitrile ligands are readily displaced by stronger ligands, making benzonitrile complexes useful synthetic intermediates .
Production
Benzonitrile is prepared by ammoxidation of toluene, that is its reaction with ammonia and oxygen (or air) at 400 to 450 °C (752 to 842 °F) .
Dehydration of Benzamide
In the laboratory, benzonitrile can be prepared by the dehydration of benzamide .
Rosenmund–von Braun Reaction
Benzonitrile can also be prepared by the Rosenmund–von Braun reaction using cuprous cyanide or NaCN / DMSO and bromobenzene .
Safety And Hazards
properties
IUPAC Name |
3-ethylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-8-4-3-5-9(6-8)7-10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDBHNMGFLTQNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187718 | |
Record name | Benzonitrile, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylbenzonitrile | |
CAS RN |
34136-57-7 | |
Record name | Benzonitrile, 3-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034136577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 34136-57-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86573 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzonitrile, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZONITRILE, 3-ETHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/920IKI3200 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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